

GSK137647A: A Selective GPR120 Agonist for Metabolic and Inflammatory Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases.[1] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 plays a crucial role in glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses.
[1] GSK137647A is a potent and selective, non-carboxylic acid agonist of GPR120, making it a valuable tool for elucidating the physiological functions of this receptor and for the development of novel therapeutics.[2][3][4] This technical guide provides a comprehensive overview of GSK137647A, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Data Presentation Pharmacological Profile of GSK137647A

GSK137647A is a selective agonist for the GPR120 receptor with demonstrated activity across multiple species.[3][4] Its potency is typically characterized by its half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50).



Parameter	Species	Value	Assay Type	Reference
pEC50	Human	6.3	Calcium Mobilization	[3][4]
EC50	Human	501 nM	Not Specified	[2]
pEC50	Mouse	6.2	Calcium Mobilization	[3][4]
pEC50	Rat	6.1	Calcium Mobilization	[3][4]

Selectivity Profile of GSK137647A

A key advantage of **GSK137647A** is its high selectivity for GPR120 over other free fatty acid receptors (FFARs), minimizing off-target effects in experimental systems.

Receptor	Species	pEC50	Selectivity vs. hGPR120	Reference
GPR120 (FFA4)	Human	6.3	-	[3][4]
GPR40 (FFA1)	Human, Mouse, Rat	< 4.5	> 50-fold	
GPR41 (FFA3)	Human, Mouse, Rat	< 4.5	> 100-fold	[4]
GPR43 (FFA2)	Human, Mouse, Rat	< 4.5	> 100-fold	[4]

GSK137647A has been screened against a panel of over 61 other targets and demonstrated high selectivity for GPR120.[3]

Physicochemical Properties



Property	Value	
IUPAC Name	4-methoxy-N-(2,4,6-trimethylphenyl)- benzenesulfonamide	
Molecular Formula	C16H19NO3S	
Molecular Weight	305.39 g/mol	
CAS Number	349085-82-1	

Pharmacokinetics

Detailed pharmacokinetic parameters for **GSK137647A** are not extensively reported in publicly available literature. However, it has been noted to possess poor solubility in simulated intestinal fluid, which may impact its oral bioavailability. Despite this, orally administered **GSK137647A** has been shown to be effective in in vivo mouse models, suggesting sufficient absorption to elicit a biological response.

Experimental ProtocolsIn Vitro Characterization

1. Calcium Mobilization Assay

This assay is a primary method to determine the potency of GPR120 agonists, as the receptor primarily signals through the Gq pathway, leading to an increase in intracellular calcium.

- Cell Line: HEK293 or CHO cells stably expressing human, mouse, or rat GPR120.
- Reagents:
 - Culture medium (e.g., DMEM/F-12 with 10% FBS and selection antibiotics).
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - GSK137647A stock solution (in DMSO).



Protocol:

- Seed the GPR120-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
- Prepare a loading buffer containing the calcium-sensitive dye in the assay buffer.
- Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.
- During incubation, prepare serial dilutions of GSK137647A in assay buffer.
- Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
- Add the GSK137647A dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
- The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR120 receptor, a key event in receptor desensitization and an alternative signaling pathway.

- Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin CHO-K1 cells expressing GPR120). These cells typically coexpress a GPR120 fusion protein and a β-arrestin fusion protein that, upon interaction, generate a detectable signal (e.g., chemiluminescence).
- Reagents: Provided with the commercial assay kit, typically including cryopreserved cells, cell plating media, and detection reagents.
- Protocol:



- Follow the manufacturer's instructions for thawing and plating the engineered cells in the provided microplates.
- Incubate the cells for the recommended period (e.g., overnight).
- Prepare serial dilutions of GSK137647A in the appropriate assay buffer.
- Add the agonist dilutions to the cells and incubate for the specified time (e.g., 90 minutes) at 37°C.
- Add the detection reagents as per the manufacturer's protocol.
- Incubate for approximately 60 minutes at room temperature to allow the signal to develop.
- Measure the chemiluminescent signal using a plate reader.
- \circ Plot the signal against the logarithm of the agonist concentration to determine the EC50 value for β -arrestin recruitment.

3. GLP-1 Secretion Assay

GPR120 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone.

- Cell Line: STC-1 or NCI-H716 cells, which are known to secrete GLP-1.
- · Reagents:
 - Culture medium (e.g., DMEM with high glucose).
 - Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
 - GSK137647A stock solution (in DMSO).
 - DPP-4 inhibitor (to prevent GLP-1 degradation).
 - GLP-1 ELISA kit.
- Protocol:



- Seed STC-1 cells in a 24- or 48-well plate and grow to confluence.
- · Wash the cells with assay buffer.
- Pre-incubate the cells in assay buffer for 30-60 minutes at 37°C.
- Replace the buffer with fresh assay buffer containing various concentrations of GSK137647A and a DPP-4 inhibitor.
- Incubate for 1-2 hours at 37°C.
- Collect the supernatant and centrifuge to remove any cells.
- Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
- Normalize the GLP-1 secretion to the total protein content of the cells in each well.

In Vivo Characterization

1. Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the effect of **GSK137647A** on glucose disposal in vivo, a key indicator of its potential as an anti-diabetic agent.

- Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce obesity and insulin resistance.
- · Reagents:
 - GSK137647A formulated for oral gavage (e.g., in 0.5% methylcellulose).
 - Glucose solution (e.g., 2 g/kg body weight).
- Protocol:
 - Fast the mice for 6-16 hours (overnight fasting is common).



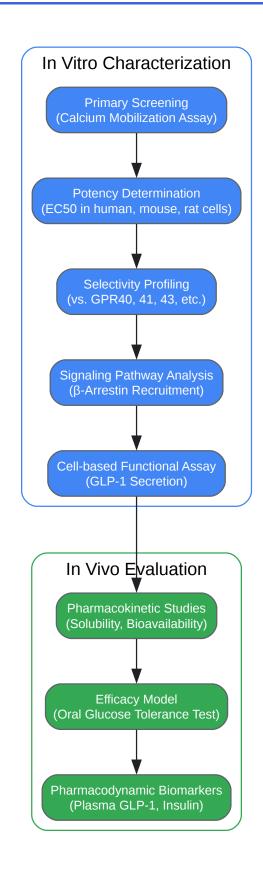
- Record the baseline blood glucose level from a tail snip using a glucometer (t = -30 or -60 min).
- Administer GSK137647A or vehicle via oral gavage.
- At t = 0 min, administer the glucose solution via oral gavage.
- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

Mandatory Visualization Signaling Pathways

Caption: GPR120 signaling pathways activated by GSK137647A.

Experimental Workflow



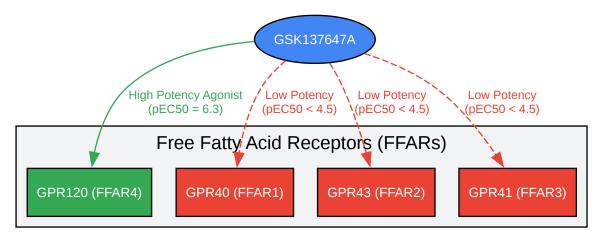


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Caption: Experimental workflow for the characterization of a GPR120 agonist.



Logical Relationships



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Caption: Selectivity profile of **GSK137647A** for GPR120 over other FFARs.

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